molecular formula C12H11BrN2O2S B13405205 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B13405205
M. Wt: 327.20 g/mol
InChI Key: VAQOTDUYHINTAB-UHFFFAOYSA-N
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Description

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11BrN2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination provides distinct reactivity and biological activity compared to other sulfonamides .

Biological Activity

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antibacterial effects, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzene ring, along with a sulfonamide functional group and a pyridine moiety. Its molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of approximately 327.196 g/mol. The presence of the pyridine ring is particularly significant, as it contributes to the compound's biological activity and potential interactions with various biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties, particularly in cancer research. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation. Molecular docking studies suggest that the compound binds effectively to these enzymes, providing insights into its mechanism of action.

2. Antibacterial Activity

The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

3. Anticancer Potential

In vitro studies have highlighted the compound's potential as an anticancer agent. It has exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The observed IC50 values indicate that it can effectively inhibit cell proliferation while showing reduced toxicity towards normal cells .

Case Studies

Several case studies have explored the biological activities of related compounds, providing context for the potential applications of this compound:

StudyCompoundFindings
4-Bromo-N-(thiazol-2-yl)benzenesulfonamideDemonstrated strong binding affinity to human serum albumin, affecting pharmacokinetics.
Pyrimidine derivativesShowed potent anticancer activity with favorable pharmacokinetic profiles and low toxicity in vivo.
Thiourea derivativesExhibited significant antibacterial activity against multiple pathogens, highlighting the relevance of sulfonamide structures in drug development.

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets through molecular docking analyses. These studies reveal critical interactions that may enhance or inhibit its biological activity, supporting its role as a potential drug candidate.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

VAQOTDUYHINTAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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